1-(1-propyl-1H-pyrazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “1-(1-propyl-1H-pyrazol-4-yl)methanamine” is C7H13N3 . Its InChI code is 1S/C7H13N3/c1-2-3-10-6-7(4-8)5-9-10/h5-6H,2-4,8H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 139.2 .Wissenschaftliche Forschungsanwendungen
Cobalt(II) Complexes in Polymerization
The synthesis and molecular structure of a series of Co(II) chloride complexes, including N,N-bis((1H-pyrazol-1-yl)methyl)cyclohexanamine, demonstrate their use in polymerization processes. Specifically, these complexes have shown high activity in methyl methacrylate polymerization, yielding poly(methylmethacrylate) with high molecular weight and narrow polydispersity index, indicating their potential in materials science and polymer chemistry (Choi et al., 2015).
Synthesis of Novel Pyrazole Derivatives
The synthesis of novel pyrazole derivatives, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, is significant for its high yield and the utility of these compounds in various applications, including pharmacology and agrochemistry (Shimoga et al., 2018).
Antimicrobial and Anticancer Agents
Pyrazole derivatives, such as 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine, have been studied for their antimicrobial and anticancer properties. The structure-activity relationship of these compounds offers valuable insights into their potential as therapeutic agents (Visagaperumal et al., 2010).
Synthesis of Pyrazole Derivatives for Pharmaceutical Applications
The synthesis and regioselective procedure for creating pyrazole derivatives, including 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone, are crucial for developing pharmaceutical compounds. These processes leverage 1,3-dipolar cycloaddition reactions, indicating their importance in medicinal chemistry (Alizadeh et al., 2015).
Anti-inflammatory Activities
Pyrazole derivatives of gallic acid exhibit significant anti-inflammatory activity. The synthesis of these compounds and their pharmacological evaluation contribute to the development of new anti-inflammatory drugs (Arunkumar et al., 2009).
Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine, including pyrazole derivatives, have been synthesized and evaluated for their anticonvulsant activity, highlighting their potential use in treating seizure disorders (Pandey & Srivastava, 2011).
Wirkmechanismus
Target of Action
Similar compounds such as pyrazole derivatives have been found to interact with various biological targets . For instance, some pyrazole derivatives have shown anti-inflammatory effects by interacting with pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .
Mode of Action
It can be inferred from related compounds that its interaction with its targets could lead to changes in the production and release of certain mediators, thereby affecting the inflammatory process .
Biochemical Pathways
Related compounds have been shown to affect pathways involving the production and release of pro-inflammatory mediators . These mediators play a crucial role in the inflammatory process, and their modulation can lead to changes in the cardinal signs of inflammation, including pain, heat, redness, and swelling .
Result of Action
Related compounds have shown anti-inflammatory effects, which could be attributed to their interaction with pro-inflammatory mediators . This interaction can lead to a reduction in the cardinal signs of inflammation, potentially resulting in anti-nociceptive (pain-relieving) effects .
Eigenschaften
IUPAC Name |
(1-propylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-10-6-7(4-8)5-9-10/h5-6H,2-4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDJQINYVJOHTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598873 |
Source
|
Record name | 1-(1-Propyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006333-36-3 |
Source
|
Record name | 1-(1-Propyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.